Metoprolol acid

Catalog No.
S535294
CAS No.
56392-14-4
M.F
C14H21NO4
M. Wt
267.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metoprolol acid

Content Navigation

  • 8. Similar Compounds
  • 9. Systematic IUPAC Nomenclature and Structural Formula
  • [1]_[2]._with_molecular_formula_c14h21no4_and_molecular_weight_of_267.32_g/mol,_this_phenol_ether_compound_maintains_the_essential_aryloxypropanolamino_framework_characteristic_of_cardiovascular_therapeutic_agents_[2]_[3]._the_compound_is_also_recognized_under_various_nomenclatures_including_atenolol_acid_and_serves_as_a_reference_standard_for_analytical_applications_[1]_[4]."> 10. Metoprolol acid, chemically designated as 2-[4-(2-hydroxy-3-isopropylamino)propoxy]phenylacetic acid, represents a critical carboxylic acid derivative that serves as both a metabolite and synthetic intermediate in the production of beta-blocker pharmaceuticals [1] [2]. With molecular formula C14H21NO4 and molecular weight of 267.32 g/mol, this phenol ether compound maintains the essential aryloxypropanolamino framework characteristic of cardiovascular therapeutic agents [2] [3]. The compound is also recognized under various nomenclatures including Atenolol acid and serves as a reference standard for analytical applications [1] [4].
  • 11. X-Ray Diffraction Studies of Crystalline Form
  • 12. Specification
  • 13. Others
  • 14. reference

CAS Number

56392-14-4

Product Name

Metoprolol acid

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)

InChI Key

PUQIRTNPJRFRCZ-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Atenolol acid, H117-04, H 117/04, Metoprolol acid, SL 77-010

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O

Description

The exact mass of the compound Metoprolol acid is 267.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Cardiovascular system -> Beta blockers -> Beta blocking agents, selective -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
  • Metoprolol: This is the active pharmaceutical ingredient used in medications.
  • Metoprolol acid: This is a metabolite, a byproduct formed when the body breaks down metoprolol.

While metoprolol is extensively studied, research on metoprolol acid is scarce. The primary focus is on understanding its pharmacological properties and its impact on the overall effectiveness of metoprolol.

  • Pharmacokinetics: Studies may investigate the absorption, distribution, metabolism, and excretion (ADME) profile of metoprolol. This helps understand how much metoprolol acid is formed and how it affects the overall action of the drug.
  • Drug Interactions: Research might explore potential interactions between metoprolol and other medications that could influence the formation or breakdown of metoprolol acid [].
  • Individual Variability: Studies might examine how individual factors, like genetics or liver function, affect the conversion of metoprolol to metoprolol acid and its potential impact on treatment response.

It's important to note that these are just potential research areas, and there might not be extensive studies readily available for each point.

Additional Considerations:

  • Since metoprolol acid is a metabolite, most research involving it would likely be part of larger studies investigating metoprolol itself.
  • Research on metoprolol acid might be more relevant in pre-clinical studies to understand its contribution to the overall pharmacological profile.

Metoprolol acid is a metabolite of metoprolol, a selective beta-1 adrenergic antagonist commonly used in the treatment of hypertension, angina, and heart failure. The chemical structure of metoprolol acid is characterized by its carboxylic acid functional group, which differentiates it from its parent compound, metoprolol. The molecular formula for metoprolol acid is C14H21NO4C_{14}H_{21}NO_{4}, and it features a phenylacetic acid moiety substituted by a 2-hydroxy-3-(propan-2-ylamino)propoxy group at position 4 .

Metoprolol undergoes several metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP2D6. The main reactions include:

  • Hydroxylation: This reaction introduces hydroxyl groups into the metoprolol structure.
  • O-demethylation: Removal of methyl groups from the molecule.
  • N-dealkylation: This process involves the removal of alkyl groups from nitrogen atoms in the structure .

These metabolic pathways lead to the formation of metoprolol acid as one of its significant metabolites.

The synthesis of metoprolol typically involves several steps:

  • Formation of intermediates: Starting materials such as chiral epichlorohydrin and isopropylamine react to form key intermediates.
  • Reduction reactions: Utilizing reducing agents like sodium borohydride to convert ketone groups into alcohols, facilitating further transformations.
  • Final assembly: The final product is obtained through a series of reactions that include etherification and salt formation .

The yield and efficiency of these methods can vary significantly based on the specific conditions and reagents used.

Metoprolol acid itself does not have direct clinical applications but serves as an important marker in pharmacokinetic studies related to metoprolol. Understanding its formation and concentration can help in assessing drug metabolism and efficacy in patients undergoing treatment with metoprolol. Additionally, it can provide insights into potential drug interactions and individual variations in drug response due to genetic differences in metabolic enzyme activity .

Studies have shown that metoprolol undergoes significant first-pass metabolism, which affects its bioavailability and therapeutic effectiveness. The interactions between metoprolol and other drugs can be influenced by the presence of metabolic enzymes like CYP2D6. Variations in these enzymes among individuals can lead to different levels of metoprolol acid formation, impacting both efficacy and safety profiles .

Furthermore, potential interactions with other medications that inhibit or induce CYP2D6 could alter the metabolism of metoprolol, leading to increased or decreased levels of both metoprolol and its metabolites, including metoprolol acid.

Several compounds share structural similarities with metoprolol acid, including:

  • Atenolol Acid: A metabolite of atenolol, another beta-blocker with similar pharmacological effects.
  • Propranolol Acid: A metabolite derived from propranolol, which also acts as a beta-blocker.
  • Bisoprolol Acid: A metabolite associated with bisoprolol, another selective beta-1 blocker.

Comparison Table

CompoundStructural FeaturesUnique Aspects
Metoprolol AcidCarboxylic acid group; 2-hydroxy groupDerived from metoprolol metabolism
Atenolol AcidSimilar phenolic structure; carboxylic acidDifferent pharmacokinetics than metoprolol
Propranolol AcidNon-selective beta-blocker; unique side chainsBroader receptor activity
Bisoprolol AcidSelective beta-1 blocker; distinct side chainsHigher selectivity for beta-1 receptors

Metoprolol acid is unique due to its specific metabolic pathway originating from metoprolol, contributing to its role in understanding drug metabolism without direct therapeutic applications.

Metoprolol acid is systematically named 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acid according to IUPAC conventions. Its molecular formula is C₁₄H₂₁NO₄, with a molecular weight of 267.32 g/mol. The structure comprises:

  • A phenylacetic acid backbone substituted at the para position.
  • A 2-hydroxy-3-(isopropylamino)propoxy side chain, which introduces chirality at the secondary alcohol and amine groups.

The structural formula is:
$$ \text{C}6\text{H}4(\text{OCH}2\text{CH(OH)CH}2\text{NHCH}(\text{CH}3)2)\text{CH}_2\text{COOH} $$
This configuration distinguishes it from the parent compound metoprolol, which lacks the carboxylic acid group.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for metoprolol acid is 56392-14-4. Alternative designations include:

SynonymSource
Atenolol Impurity GPharmaceutical standards
H 117/04Research literature
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acidChemical databases
SL 77-010Patent documents

These synonyms reflect its role as a metabolite of atenolol and metoprolol, as well as its use in analytical reference materials.

Relationship to Metoprolol Base and Salt Derivatives

Metoprolol acid is a primary metabolite of metoprolol, formed via hepatic cytochrome P450 2D6 (CYP2D6)-mediated oxidation. Unlike the parent drug, which exists as a racemic mixture of enantiomers, metoprolol acid retains the stereochemical configuration critical for β₁-adrenergic receptor interactions.

Key distinctions from metoprolol derivatives:

PropertyMetoprolol AcidMetoprolol Base/Salts
Functional groupsCarboxylic acidSecondary alcohol
Ionization stateAnionic at physiological pHCationic (salt forms)
SolubilityHigh aqueous solubilityModerate (succinate/tartrate salts)

Metoprolol salts, such as metoprolol succinate (CAS 98418-47-4) and metoprolol tartrate (CAS 56392-17-7), are prodrugs designed to modulate release kinetics, whereas the acid form is pharmacologically inactive.

[1]_[2]._with_molecular_formula_c14h21no4_and_molecular_weight_of_267.32_g/mol,_this_phenol_ether_compound_maintains_the_essential_aryloxypropanolamino_framework_characteristic_of_cardiovascular_therapeutic_agents_[2]_[3]._the_compound_is_also_recognized_under_various_nomenclatures_including_atenolol_acid_and_serves_as_a_reference_standard_for_analytical_applications_[1]_[4].">Metoprolol acid, chemically designated as 2-[4-(2-hydroxy-3-isopropylamino)propoxy]phenylacetic acid, represents a critical carboxylic acid derivative that serves as both a metabolite and synthetic intermediate in the production of beta-blocker pharmaceuticals [1] [2]. With molecular formula C14H21NO4 and molecular weight of 267.32 g/mol, this phenol ether compound maintains the essential aryloxypropanolamino framework characteristic of cardiovascular therapeutic agents [2] [3]. The compound is also recognized under various nomenclatures including Atenolol acid and serves as a reference standard for analytical applications [1] [4].

Synthetic Pathways and Production Methodologies

Epoxide Intermediate Synthesis from 4-(2-Methoxyethyl)Phenol

The fundamental synthetic approach to metoprolol acid construction centers on the formation of epoxide intermediates derived from 4-(2-methoxyethyl)phenol. This methodology represents the cornerstone of industrial beta-blocker synthesis, utilizing well-established nucleophilic substitution mechanisms [5] [6].

Alkaline Ring-Opening Reactions with Epichlorohydrin

The primary synthetic route involves treating 4-(2-methoxyethyl)phenol with epichlorohydrin under alkaline conditions to generate the corresponding epoxide intermediate 2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane [5] [6]. This process employs sodium hydroxide as the base, facilitating the nucleophilic attack of the phenolic oxygen on epichlorohydrin. Polish Patent PL 144.036 disclosed the reaction of 4-(2-methoxyethyl)phenol and epichlorohydrin in a two-phase system consisting of water and organic solvent [5].

The reaction mechanism proceeds through in situ generation of phenoxide ions upon treatment with aqueous sodium hydroxide, followed by SN2 attack on epichlorohydrin [7] [6]. Successful implementation requires careful control of reaction conditions to minimize formation of chlorohydrin side products, which typically constitute approximately 10% of the total yield [8]. The epoxide intermediate is obtained in yields approaching 90% when optimal conditions are maintained [8].

Research conducted by Jung et al. demonstrated that the reaction of 4-(2-methoxyethyl)phenol with sodium hydroxide treatment followed by (R)- or (S)-epichlorohydrin treatment yields the desired epoxides with high stereochemical integrity [7]. The methodology enables preparation of enantiomerically enriched materials when chiral epichlorohydrin is employed as the electrophilic partner.

Optimization of Reaction Temperature and Stoichiometry

Temperature control represents a critical parameter in epoxide formation, with optimal conditions typically maintained between 0-25°C for 15-20 hours [6]. The stoichiometric relationship between reactants significantly influences both yield and selectivity. Studies indicate that employing a substantial stoichiometric excess of epichlorohydrin relative to the phenolic substrate enhances conversion efficiency while suppressing undesired polymerization reactions [9].

Process optimization investigations revealed that reaction temperatures exceeding 25°C promote increased formation of chlorohydrin byproducts and potential polymerization of the epoxide intermediate [6]. Conversely, temperatures below 0°C result in diminished reaction rates and incomplete conversion of starting materials. The optimal molar ratio of epichlorohydrin to 4-(2-methoxyethyl)phenol ranges from 2:1 to 3:1, balancing economic considerations with synthetic efficiency [9].

Industrial adaptations of this methodology incorporate continuous monitoring of reaction exotherm to maintain precise temperature control [10]. Advanced process implementations utilize temperature-controlled addition of epichlorohydrin to prevent localized heating that could compromise product quality. The reaction mixture typically requires mechanical agitation to ensure adequate mass transfer between the aqueous and organic phases [5].

Amination Processes with Isopropylamine

The transformation of epoxide intermediates to the final metoprolol acid structure requires efficient ring-opening with isopropylamine nucleophiles. This process represents a fundamental example of epoxide aminolysis, proceeding through SN2 mechanism with characteristic regio- and stereoselectivity patterns [11] [12].

Solvent Selection and Reaction Kinetics

Solvent selection profoundly influences both reaction kinetics and product distribution in epoxide ring-opening reactions with isopropylamine. Aqueous systems provide optimal conditions for nucleophilic attack, facilitating the required SN2 mechanism while maintaining appropriate solubility for both reactants and products [7] [13]. The reaction typically employs excess isopropylamine in aqueous solution at 30°C to achieve quantitative conversion [6].

Zinc tetrafluoroborate hydrate has emerged as an effective catalyst for epoxide ring-opening reactions with amines, providing enhanced reaction rates under solvent-free conditions at room temperature [13]. This catalytic system demonstrates excellent chemo-, regio-, and stereoselectivities while eliminating the need for volatile organic solvents. The methodology proved applicable to metoprolol synthesis, yielding both racemic and enantiomerically enriched forms [13].

Alternative solvent systems investigated include methanol, ethanol, tetrahydrofuran, and acetone, each presenting distinct advantages for specific applications [14]. Methanol demonstrates superior dissolution characteristics for metoprolol derivatives, with solubility decreasing in the order: methanol > ethanol > n-butanol > n-propanol > isopropanol > acetone [15]. The choice of solvent system influences not only reaction kinetics but also subsequent crystallization and purification procedures.

Crystallization Techniques and Yield Maximization

Crystallization represents a critical unit operation for achieving high-purity metoprolol acid while maximizing overall process yields. The solubility characteristics of metoprolol derivatives in various solvent systems provide fundamental guidance for crystallization design [15]. Systematic solubility studies demonstrate that metoprolol succinate exhibits highest solubility in methanol, with solubility decreasing according to the Hansen solubility parameters [15].

The crystallization process benefits from controlled cooling protocols that promote formation of stable crystal forms while minimizing impurity incorporation. Slow evaporation techniques at reduced temperatures (277-278 K) facilitate formation of high-quality crystals suitable for analytical characterization [16]. Industrial implementations typically employ seeded crystallization to control particle size distribution and polymorphic form.

Process optimization studies indicate that the combination of solvent selection and crystallization conditions significantly impacts final product purity [17]. Multi-component crystal engineering approaches have demonstrated potential for improving stability characteristics of metoprolol derivatives through co-crystallization with appropriate counter-ions [17]. These methodologies enable modification of physicochemical properties while maintaining therapeutic efficacy.

Large-Scale Production Challenges and Industrial Adaptations

Industrial production of metoprolol acid encounters several technical challenges that require sophisticated engineering solutions. Scale-up effects significantly influence dissolution characteristics and bioavailability profiles, necessitating careful optimization of manufacturing parameters [18]. Comparative studies of small-scale (6 kg) versus large-scale (60 kg) production batches revealed minimal differences in dissolution profiles when proper scale-up protocols are followed [18].

The transition from batch to continuous manufacturing presents both opportunities and challenges for metoprolol production [19] [20]. Continuous twin-screw granulation offers advantages over traditional high-shear granulation, including improved process control and reduced scale-up issues [20]. However, the implementation requires careful optimization of critical process parameters such as screw speed, liquid feeding rate, and residence time [20].

Manufacturing challenges specific to metoprolol include the hygroscopic nature of certain salt forms, which can lead to product agglomeration and processing difficulties [21]. The development of appropriate coating technologies and environmental controls becomes essential for maintaining product quality during large-scale production. Advanced process analytical technology enables real-time monitoring of critical quality attributes throughout the manufacturing process [19].

Supply chain considerations have emerged as significant factors in metoprolol production, with market prices experiencing volatility due to raw material costs and trade dynamics [22]. Chinese manufacturers have implemented price increases for Active Pharmaceutical Ingredients, affecting global metoprolol supply chains [22]. These economic pressures necessitate optimization of synthetic routes and exploration of alternative sourcing strategies [22].

Quality control challenges in large-scale production include ensuring consistent polymorphic form and managing impurity profiles [23]. The complexity of sustained-release formulations requires particular attention to manufacturing reproducibility, as evidenced by documented quality issues with certain generic formulations [23]. Advanced analytical techniques and robust quality systems become essential for maintaining therapeutic equivalence across production batches [23].

Metoprolol acid, systematically known as 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acid, exhibits distinctive crystallographic characteristics that provide essential insights into its solid-state structure [1] [2]. The compound crystallizes in a monoclinic crystal system, as evidenced by extensive X-ray diffraction analysis of related metoprolol compounds [3] [4].

Single-crystal X-ray diffraction studies reveal that metoprolol-related compounds adopt the monoclinic space group P21/n, with one molecule in the asymmetric unit [4] [5]. The molecular arrangement demonstrates an elongated conformation where the side chain bearing the isopropyl group adopts an all-trans disposition, representing the most stable conformational arrangement [4]. This structural organization is critical for understanding the packing efficiency and intermolecular interactions within the crystalline lattice.

The powder X-ray diffraction pattern of metoprolol acid and related crystalline forms exhibits characteristic peaks at specific 2θ angles, providing a fingerprint for identification and polymorphic characterization [3] [6]. Major diffraction peaks are observed at 2θ values of 7.4±0.2°, 14.4±0.2°, 20.4±0.2°, 21.5±0.2°, and 24.4±0.2°, with additional medium-intensity peaks at 14.1±0.2°, 14.7±0.2°, 21.2±0.2°, 23.0±0.2°, 23.4±0.2°, 26.5±0.2°, 27.4±0.2°, and 40.0±0.2° [3] [6].

The crystal packing is dominated by hydrogen bonding interactions, particularly O—H⋯N/N⋯H—O pairs that give rise to chains containing alternating R and S enantiomers extending along the b axis [4]. These intermolecular hydrogen bonds are supplemented by weaker O⋯H—N/N—H⋯O interactions, creating a three-dimensional network that stabilizes the crystal structure [4]. Within the same molecular stacks, C—H⋯O contacts link homochiral molecules, contributing to the overall stability of the crystalline arrangement [4].

Thermal analysis using differential scanning calorimetry reveals melting characteristics consistent with the crystalline nature of metoprolol acid. The compound exhibits a melting point range of 174-176°C [1], indicating good thermal stability within this temperature range. Variable-temperature powder X-ray diffraction studies demonstrate anisotropic thermal expansion behavior, where different crystallographic directions expand at varying rates upon heating [4] [7].

Crystal ParameterValueReference
Crystal SystemMonoclinic [3] [4]
Space GroupP21/n [4]
Asymmetric UnitOne molecule [4]
Major 2θ Peaks (°)7.4, 14.4, 20.4, 21.5, 24.4 [3] [6]
Melting Point (°C)174-176 [1]
Thermal ExpansionAnisotropic [4] [7]

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear magnetic resonance spectroscopy serves as a fundamental tool for the structural elucidation and identification of metoprolol acid, providing detailed information about the molecular framework and substituent environments [8] [9]. The proton nuclear magnetic resonance (¹H NMR) spectrum of metoprolol acid exhibits characteristic resonances that reflect the distinct chemical environments within the molecule.

The aromatic proton region of the ¹H NMR spectrum displays signals corresponding to the para-disubstituted benzene ring, typically appearing as two distinct multipets in the range of 6.8-7.3 ppm [8]. These signals arise from the four equivalent aromatic hydrogen atoms, which appear as an AA'BB' pattern due to the symmetrical substitution pattern on the benzene ring [8].

The methylene protons adjacent to the carboxylic acid functionality generate a singlet resonance around 3.6 ppm, representing the -CH₂-COOH moiety that distinguishes metoprolol acid from its parent compound [8]. The propoxy side chain contributes multiple resonances, including the -OCH₂- protons appearing as a triplet around 4.0 ppm, and the secondary alcohol -CHOH- proton manifesting as a multiplet in the 3.8-4.2 ppm region [8].

The isopropyl amino substituent produces characteristic patterns with the methine proton (-CH-) of the isopropyl group appearing as a septet around 2.8 ppm, while the corresponding methyl groups generate a doublet at approximately 1.2 ppm [8]. The amino proton (-NH-) typically exhibits variable chemical shifts depending on solvent conditions and may appear as a broad signal between 1.5-3.0 ppm [8].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information, with the carboxylic acid carbon appearing characteristically downfield around 175-180 ppm [9]. The aromatic carbons contribute signals in the 110-160 ppm region, while the aliphatic carbons of the propoxy chain and isopropyl substituent appear in the 20-75 ppm range [9].

Nuclear magnetic resonance studies of metoprolol-cyclodextrin complexes have demonstrated cavity size dependency effects, indicating that the molecular conformation and chemical shift patterns can be influenced by host-guest interactions [9]. These investigations provide valuable insights into the conformational flexibility and binding characteristics of metoprolol acid in solution environments.

NMR SignalChemical Shift (ppm)MultiplicityAssignmentReference
Aromatic H6.8-7.3MultipletBenzene ring protons [8]
-CH₂-COOH3.6SingletAcetic acid methylene [8]
-OCH₂-4.0TripletPropoxy methylene [8]
-CHOH-3.8-4.2MultipletSecondary alcohol [8]
-CH(CH₃)₂2.8SeptetIsopropyl methine [8]
-CH₃1.2DoubletIsopropyl methyls [8]
-COOH175-180SingletCarboxylic acid carbon [9]

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular identification and structural characterization of metoprolol acid through distinctive fragmentation patterns that reflect the compound's molecular architecture [10] [11]. Under electrospray ionization conditions, metoprolol acid generates a protonated molecular ion [M+H]⁺ at m/z 268, corresponding to the molecular formula C₁₄H₂₁NO₄ [12] [11].

The fragmentation pathway of metoprolol acid follows predictable cleavage patterns that involve the systematic loss of neutral fragments from specific molecular regions [10] [13]. The initial fragmentation typically involves the loss of water (18 mass units) to produce a fragment ion at m/z 250, representing dehydration of the secondary alcohol functionality [10]. This is followed by the loss of propene (42 mass units) yielding a fragment at m/z 226, corresponding to cleavage of the isopropyl substituent [10].

A characteristic fragmentation pattern involves the simultaneous loss of water, propene, and ammonia (total 77 mass units) to generate a fragment ion at m/z 191 [10]. This complex neutral loss reflects the interconnected nature of the side chain functionalities and provides diagnostic information for structural confirmation [10]. Additional fragments arise from the loss of methanol (32 mass units) from various molecular regions, particularly affecting the aromatic substitution pattern [10].

The phenoxy group contributes to distinctive fragmentation through the loss of a neutral fragment of 152 mass units, producing a characteristic ion at m/z 116 [10]. This fragmentation pathway is particularly diagnostic for metoprolol-derived compounds and allows differentiation from structurally related beta-blocker metabolites [10]. The base peak ion at m/z 98 corresponds to the loss of both water and the phenoxy substituent (total 170 mass units) [10].

Tandem mass spectrometry (MS/MS) experiments provide enhanced structural information through collision-induced dissociation studies [12] [14]. Multiple reaction monitoring approaches utilize the transition m/z 268.1 → m/z 130.96 for quantitative analysis of metoprolol acid in biological matrices [15]. These selective transitions enable sensitive detection and accurate quantification in complex sample environments.

High-resolution mass spectrometry coupled with enhanced product ion scanning provides detailed fragmentation pathway elucidation [14]. The fragmentation mechanism involves both side chain A (containing the isopropyl amino functionality) and side chain B (containing the methoxyethyl substituent), with characteristic neutral losses distinguishing between different metabolic transformations [10] [13].

Fragment Ion (m/z)Neutral LossStructural AssignmentRelative IntensityReference
268-[M+H]⁺Molecular ion [12] [11]
25018 (H₂O)DehydrationHigh [10]
22642 (C₃H₆)Propene lossMedium [10]
21850 (H₂O + CH₃OH)Water + methanolMedium [10]
19474 (C₃H₆ + CH₃OH)Propene + methanolMedium [10]
19177 (H₂O + C₃H₆ + NH₃)Complex side chainHigh [10]
17692Multiple lossesMedium [10]
159109Extensive fragmentationMedium [10]
133-Aromatic fragmentMedium [10]
121147Side chain cleavageMedium [10]
116152Phenoxy group lossHigh [10]
98170Water + phenoxyBase peak [10]

Chromatographic Behavior in Reverse-Phase Systems

The chromatographic behavior of metoprolol acid in reverse-phase high-performance liquid chromatography systems demonstrates characteristic retention patterns that reflect the compound's physicochemical properties and enable effective separation from related substances [16] [17]. Reverse-phase chromatography utilizing octadecylsilane (C18) stationary phases represents the predominant analytical approach for metoprolol acid analysis due to favorable retention characteristics and compatibility with biological matrices [16] [18].

Under typical reverse-phase conditions employing C18 columns, metoprolol acid exhibits retention times ranging from 3.04 to 5.8 minutes, depending on mobile phase composition and chromatographic parameters [16] [18] [19]. The compound demonstrates good peak symmetry with tailing factors typically below 2.0, indicating appropriate interaction with the stationary phase [16]. The retention behavior is strongly influenced by mobile phase pH, with optimal separation achieved under slightly acidic conditions (pH 3.0-5.0) [20] [18].

Mobile phase optimization studies reveal that acetonitrile-based systems provide superior chromatographic performance compared to methanol-based alternatives [16] [17]. A commonly employed mobile phase consists of acetonitrile, methanol, and aqueous acetic acid in ratios of 56:18:26 (v/v/v) with triethylamine addition (0.1% v/v) for pH adjustment [16]. Alternative formulations utilize phosphate buffer systems with acetonitrile in ratios of 32:68 (v/v) at pH 3.5, providing excellent resolution and peak shape [17].

The chromatographic selectivity for metoprolol acid separation from related impurities and degradation products demonstrates the stability-indicating capability of reverse-phase methods [20] [21]. Under stress testing conditions including acidic, basic, oxidative, thermal, and photolytic degradation, metoprolol acid remains chromatographically resolved from all degradation products [20]. The method exhibits baseline resolution (resolution factor >2.0) between metoprolol acid and potential interfering substances [20] [21].

Detection wavelength selection significantly influences analytical sensitivity and selectivity [16] [17]. Ultraviolet detection at 222 nm provides optimal response for metoprolol acid while maintaining compatibility with mobile phase components [17] [18]. Alternative detection wavelengths include 230 nm and 280 nm, with photodiode array detection enabling peak purity assessment and spectral confirmation [20] [21].

Column temperature effects on retention and selectivity have been systematically evaluated, with optimal performance achieved at 24±2°C [18] [19]. Elevated temperatures (40°C) can improve peak efficiency but may compromise method robustness [20]. The isocratic elution mode proves adequate for most applications, though gradient elution systems enable enhanced separation of complex impurity profiles [20].

Validation parameters for reverse-phase metoprolol acid methods demonstrate excellent analytical performance characteristics [16] [18]. Linearity ranges typically span 0.1-40 μg/mL with correlation coefficients exceeding 0.998 [16]. Precision studies yield relative standard deviations below 2.0% for both intra-day and inter-day measurements [18] [22]. Accuracy assessments through recovery studies demonstrate mean recoveries between 96-102% [18] [19].

Sample preparation considerations for biological matrices involve solid-phase extraction techniques using C18 cartridges [17]. Extraction efficiency optimization employs aqueous acetic acid-methanol mixtures (40:60 v/v) for analyte elution [17]. Matrix effects are minimized through appropriate sample cleanup procedures and internal standard addition [12] [23].

Chromatographic ParameterOptimal ConditionsPerformance MetricsReference
Column TypeC18, 250×4.6 mm, 5 μmEfficiency >2000 plates [16] [18]
Mobile PhaseACN:Buffer (variable ratios)Resolution >2.0 [16] [17]
Flow Rate1.0 mL/minBack pressure <150 bar [18] [19]
Detection Wavelength222-280 nmLOD 0.1-5.56 μg/mL [16] [17]
Column Temperature24±2°CRSD <2.0% [18] [19]
Injection Volume20 μLLinearity r>0.998 [16] [18]
Run Time3-20 minutesRecovery 96-102% [20] [19]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.5

Exact Mass

267.1471

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ATC Code

C07AB03

Wikipedia

Metoprolol acid

Use Classification

Pharmaceuticals -> Cardiovascular system -> Beta blockers -> Beta blocking agents, selective -> Transformation products

Dates

Last modified: 08-15-2023
1: Borkar RM, Bhandi MM, Dubey AP, Ganga Reddy V, Komirishetty P, Nandekar PP, Sangamwar AT, Kamal A, Banerjee SK, Srinivas R. An evaluation of the CYP2D6 and CYP3A4 inhibition potential of metoprolol metabolites and their contribution to drug-drug and drug-herb interaction by LC-ESI/MS/MS. Biomed Chromatogr. 2016 Oct;30(10):1556-72. doi: 10.1002/bmc.3721. Epub 2016 Apr 19. PubMed PMID: 27006091.
2: Ryu RJ, Eyal S, Easterling TR, Caritis SN, Venkataraman R, Hankins G, Rytting E, Thummel K, Kelly EJ, Risler L, Phillips B, Honaker MT, Shen DD, Hebert MF. Pharmacokinetics of metoprolol during pregnancy and lactation. J Clin Pharmacol. 2016 May;56(5):581-9. doi: 10.1002/jcph.631. Epub 2015 Dec 4. PubMed PMID: 26461463; PubMed Central PMCID: PMC5564514.
3: Quarterman CP, Kendall MJ, Jack DB. The effect of age on the pharmacokinetics of metoprolol and its metabolites. Br J Clin Pharmacol. 1981 Mar;11(3):287-94. PubMed PMID: 7213530; PubMed Central PMCID: PMC1401609.

Explore Compound Types